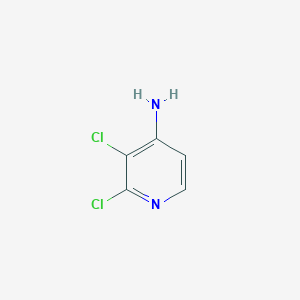
(R)-2-Benzylbut-3-enoic acid
Overview
Description
®-2-Benzylbut-3-enoic acid is an organic compound characterized by a benzyl group attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Benzylbut-3-enoic acid can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to ensure the desired enantiomer is obtained. For instance, the compound can be synthesized via the asymmetric hydrogenation of a suitable precursor, such as a substituted butenoic acid derivative, using chiral catalysts. The reaction conditions typically involve low temperatures and specific solvents to maintain the stereoselectivity of the process.
Industrial Production Methods: Industrial production of ®-2-Benzylbut-3-enoic acid may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: ®-2-Benzylbut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, yielding saturated derivatives. Common reducing agents include hydrogen gas in the presence of palladium catalysts.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of saturated butanoic acid derivatives.
Substitution: Formation of nitrobenzyl or halobenzyl derivatives.
Scientific Research Applications
®-2-Benzylbut-3-enoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its unique structural properties.
Mechanism of Action
The mechanism of action of ®-2-Benzylbut-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that influence cellular processes, including signal transduction and gene expression. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its biological activity.
Comparison with Similar Compounds
(S)-2-Benzylbut-3-enoic acid: The enantiomer of ®-2-Benzylbut-3-enoic acid, which may exhibit different biological activities due to its stereochemistry.
2-Phenylbut-3-enoic acid: A structurally similar compound with a phenyl group instead of a benzyl group.
2-Benzylbutanoic acid: A saturated analog of ®-2-Benzylbut-3-enoic acid.
Uniqueness: ®-2-Benzylbut-3-enoic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. The presence of the benzyl group also imparts distinct chemical properties compared to other similar compounds.
This detailed article provides a comprehensive overview of ®-2-Benzylbut-3-enoic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R)-2-benzylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,12,13)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZZWRMTHMXOND-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
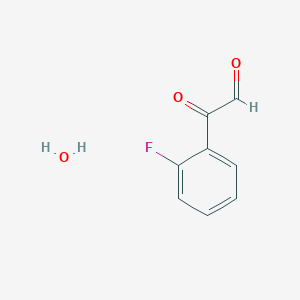
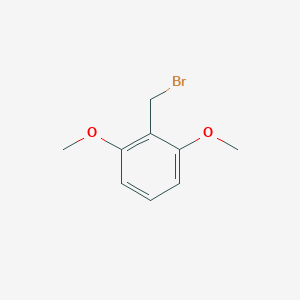
![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)
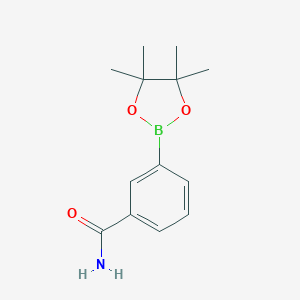
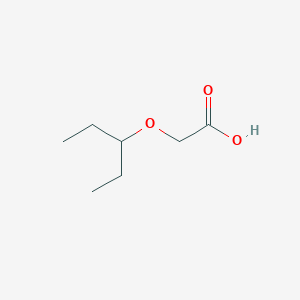
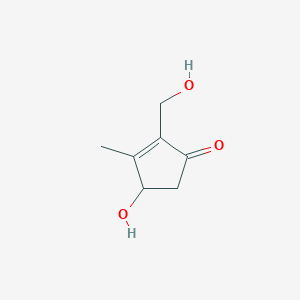
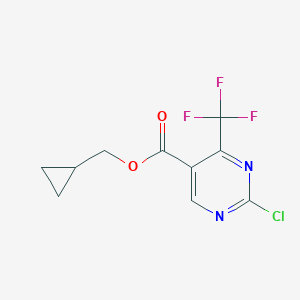
![[3-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B71332.png)
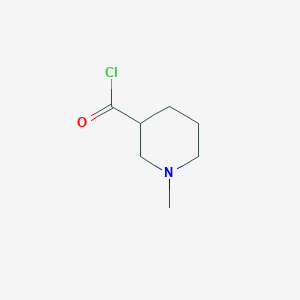
![cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)](/img/structure/B71336.png)
![methyl (2S)-1-[(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B71340.png)
![Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B71343.png)
![8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B71347.png)
